Visine-A

Ophthalmology Allergic Conjunctivitis Clinical Pharmacology

Visine-A (CAS 866099-93-6) is a commercially available, fixed-dose combination ophthalmic solution containing the vasoconstrictor naphazoline hydrochloride (0.025%) and the antihistamine pheniramine maleate (0.3%). It is formulated as a sterile, preserved solution for topical ophthalmic administration, indicated for the temporary relief of redness and itching associated with allergic conjunctivitis.

Molecular Formula C34H39ClN4O4
Molecular Weight 603.1 g/mol
CAS No. 866099-93-6
Cat. No. B12726542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVisine-A
CAS866099-93-6
Molecular FormulaC34H39ClN4O4
Molecular Weight603.1 g/mol
Structural Identifiers
SMILESC[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl
InChIInChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;
InChIKeyDJJKIOFZVNCAJT-WRYGTEGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Visine-A (866099-93-6) Scientific Overview: A Fixed-Dose Ophthalmic Vasoconstrictor-Antihistamine Combination


Visine-A (CAS 866099-93-6) is a commercially available, fixed-dose combination ophthalmic solution containing the vasoconstrictor naphazoline hydrochloride (0.025%) and the antihistamine pheniramine maleate (0.3%) [1]. It is formulated as a sterile, preserved solution for topical ophthalmic administration, indicated for the temporary relief of redness and itching associated with allergic conjunctivitis [1]. The combination acts through dual mechanisms: naphazoline is an alpha-adrenergic agonist that induces vasoconstriction in the conjunctival blood vessels to reduce erythema, while pheniramine acts as an H1-receptor antagonist to block the histamine-mediated pruritic response [2]. This product is a well-characterized reference listed drug (RLD) in the FDA Orange Book and serves as a standard comparator in clinical studies evaluating anti-allergic ophthalmic therapies [1].

Why Simple Decongestants or Single-Agent Antihistamines Cannot Substitute for the Visine-A (866099-93-6) Combination


The clinical requirement for concurrent vasoconstriction and antihistamine activity is a key differentiator for Visine-A. Direct comparative clinical evidence demonstrates that neither component alone achieves the full therapeutic effect of the combination. In a controlled, double-masked study using a provocative model of allergic conjunctivitis, the fixed combination of naphazoline 0.025% and pheniramine 0.3% was significantly more effective in reducing ocular redness compared to either naphazoline alone or pheniramine alone [1]. This finding is corroborated by head-to-head data showing that while the antihistamine component (pheniramine) is sufficient for pruritus relief, the combination is required for optimal management of both redness and itching [1]. Therefore, substituting Visine-A with a single-agent decongestant (e.g., tetrahydrozoline) or a single-agent antihistamine (e.g., ketotifen) may result in incomplete symptom resolution, particularly for erythema [1]. Furthermore, real-world user-reported outcomes suggest a substantial efficacy differential between the fixed combination and simple decongestant/astringent combinations [2].

Quantitative Differentiation: Head-to-Head Evidence for Visine-A (866099-93-6) vs. Olopatadine, Component Drugs, and Alternative OTC Formulations


Superior Early Onset of Action vs. Prescription-Strength Olopatadine 0.1% in Allergen Challenge

In a prospective, randomized, double-masked, contralateral study using the Conjunctival Allergen Challenge (CAC) model, the Visine-A formulation (naphazoline 0.025% / pheniramine 0.3%) demonstrated superior early-phase efficacy compared to the prescription mast cell stabilizer/antihistamine olopatadine hydrochloride 0.1%. The study used the Ocular Allergy Index (OAI) as a composite measure of 6 signs and symptoms [1].

Ophthalmology Allergic Conjunctivitis Clinical Pharmacology

Demonstrated Synergy: Combination Therapy Superior to Individual Components for Redness Reduction

A pivotal clinical trial dissected the contribution of each active ingredient by directly comparing the Visine-A combination (naphazoline 0.025% / pheniramine 0.3%) against each of its components in a contralateral eye model. The primary finding was that the combination was statistically superior to both naphazoline alone and pheniramine alone for reducing redness, highlighting the functional synergy required for full symptom control [1].

Allergy Vasoconstriction Antihistamine

Comparative Real-World User Satisfaction: Visine-A Outperforms Tetrahydrozoline/Zinc Sulfate Ophthalmic Formulations

Analysis of aggregated user-reported outcome data reveals a stark difference in perceived effectiveness and satisfaction between the Visine-A combination and alternative over-the-counter (OTC) formulations containing tetrahydrozoline (a decongestant) and zinc sulfate (an astringent) [1]. While lacking the rigor of a randomized controlled trial, this real-world data suggests a meaningful difference in user experience that may influence adherence and repeat procurement.

Consumer Health User-Reported Outcomes Comparative Effectiveness

Regulatory Precedent: Visine-A as a Reference Listed Drug (RLD) for Bioequivalence

The U.S. Food and Drug Administration (FDA) designates Visine-A as a Reference Listed Drug (RLD) under NDA 020485 [1]. This designation confirms that the product's safety and efficacy profile has been established through a full new drug application, and it serves as the standard against which generic equivalents are evaluated for therapeutic equivalence (TE) [1].

Regulatory Science Generics Bioequivalence

Application Scenarios for Visine-A (866099-93-6) in Research and Ophthalmic Practice


Acute Allergic Conjunctivitis: Onset-of-Action Studies and Rapid Symptom Management

Visine-A is ideally suited for clinical research protocols investigating the early-phase response to allergen challenge. The direct head-to-head evidence showing superiority to olopatadine 0.1% at 12 and 20 minutes post-challenge (P=0.005 and P=0.001, respectively) makes it a benchmark comparator for evaluating novel anti-allergic compounds intended for rapid symptom relief [1]. Its rapid onset of action justifies its use in scenarios where immediate relief of erythema and pruritus is the primary clinical endpoint.

Clinical Pharmacology and Mechanism of Action Studies: Vasoconstriction/Antihistamine Synergy

The product is a well-defined model system for studying the interplay between alpha-adrenergic vasoconstriction and H1-receptor antagonism in the ocular surface. The published evidence that the combination is significantly more effective than either component alone in reducing redness provides a clear scientific rationale for using this fixed-dose combination in research exploring topical combination therapy [2]. It serves as a positive control for studies assessing redness and itching endpoints.

Formulary and Procurement Decision-Making: Benchmarking OTC Allergy Eye Drops

For health system formularies, insurance coverage decisions, or retail category management, Visine-A provides a quantifiable benchmark. Comparative user satisfaction data shows a substantial gap in perceived effectiveness between this combination (8.4/10 average rating) and simple decongestant/astringent alternatives (2.4/10 average rating) [3]. This data supports its prioritization in tiered formularies or procurement lists for OTC eye care where user experience is a key driver of adherence.

Bioequivalence and Generic Drug Development: Reference Standard

As an FDA-designated Reference Listed Drug (RLD) under NDA 020485, Visine-A is the required comparator for any manufacturer seeking an Abbreviated New Drug Application (ANDA) for a generic naphazoline 0.025%/pheniramine 0.3% ophthalmic solution [4]. It is therefore an essential procurement item for analytical laboratories, contract research organizations (CROs), and generic pharmaceutical companies conducting bioequivalence studies, stability testing, and formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Visine-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.